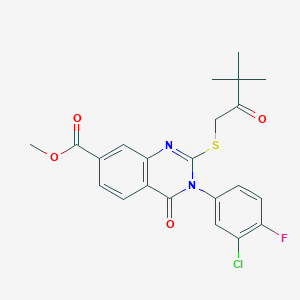
Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H20ClFN2O4S and its molecular weight is 462.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and anti-inflammatory properties. Its molecular formula is C22H20ClFN2O4S with a molecular weight of 462.92 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and survival. The quinazoline scaffold is known to exhibit inhibitory effects on several kinases, including vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis and tumor growth .
Biological Activity Overview
Several studies have investigated the biological activity of this compound and its derivatives:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of non-small cell lung carcinoma (NSCLC) cell lines with IC50 values indicating potent activity .
- The mechanism involves apoptosis induction and cell cycle arrest, which are critical for its anticancer efficacy.
- VEGFR Inhibition :
- Anti-inflammatory Effects :
Case Studies and Research Findings
A detailed examination of specific studies provides insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cytotoxicity Assays :
- Mechanistic Studies :
- In Vivo Studies :
属性
IUPAC Name |
methyl 3-(3-chloro-4-fluorophenyl)-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4S/c1-22(2,3)18(27)11-31-21-25-17-9-12(20(29)30-4)5-7-14(17)19(28)26(21)13-6-8-16(24)15(23)10-13/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNKUFMTNKXSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














